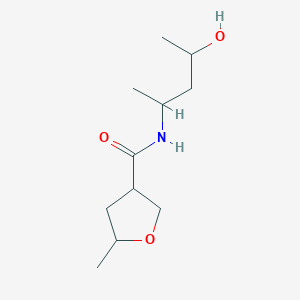![molecular formula C8H10BrClN2O B6645816 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H10BrClN2O. It is also known as BCPAO or 3-bromo-5-chloro-2-(isopropylamino)pyridine-1-ol. This compound is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in cellular metabolism. It may also interact with certain receptors in the nervous system, leading to changes in neurotransmitter levels and neuronal activity.
Biochemical and physiological effects:
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells in vitro. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, it has been shown to have neuroprotective effects, reducing the damage caused by stroke and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, as well as a reference standard for analytical chemistry. It also has a range of biological activities, making it useful for studying cellular metabolism, cancer biology, and neuroscience. However, one limitation of using this compound is its toxicity. It can be harmful if ingested or inhaled, and should be handled with care in the laboratory.
Direcciones Futuras
There are many potential future directions for research on 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Researchers may also explore its use as a catalyst in organic synthesis, or its potential as a tool for studying cellular metabolism and signaling pathways. In addition, future research may focus on improving the synthesis method and optimizing the reaction conditions to increase the yield and purity of the product.
Métodos De Síntesis
The synthesis of 1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol involves the reaction of 3-bromo-5-chloropyridine-2-amine with isopropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile under controlled conditions of temperature and pressure. The yield of the product can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol is widely used in scientific research for its unique properties and applications. It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a reference standard in analytical chemistry for the identification and quantification of related compounds. In addition, it is used as a ligand in the development of new catalysts for organic synthesis.
Propiedades
IUPAC Name |
1-[(3-bromo-5-chloropyridin-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClN2O/c1-5(13)3-11-8-7(9)2-6(10)4-12-8/h2,4-5,13H,3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISMGQPPHBAWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=N1)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)

![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)
![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)
![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)

![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)


